Diaminoacetic acid
Overview
Description
Diaminoacetic acid is a unique compound characterized by the presence of two amino groups attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Diaminoacetic acid can be synthesized through the acid-catalyzed condensation of glyoxylic acid or its ethyl ester with carboxamides or substituted sulfonamides . Elemental iodine has been identified as an effective acid catalyst for this condensation, providing higher yields compared to p-toluenesulfonic acid . The reaction conditions typically involve an aqueous medium or organic solvents such as chloroform, toluene, benzene, acetone, or xylene .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale acid-catalyzed reactions using optimized catalysts and solvents to maximize yield and efficiency. The choice of catalyst and solvent can significantly impact the reaction outcome, with elemental iodine and mixed phosphoric/sulfamic acids being among the preferred catalysts .
Chemical Reactions Analysis
Types of Reactions: Diaminoacetic acid undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diaminoacetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of diaminoacetic acid involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as a precursor for the synthesis of peptide nucleic acids, which can hybridize with complementary DNA or RNA strands, thereby influencing genetic processes . Additionally, its derivatives may exert antimicrobial or anticancer effects by disrupting cellular processes or signaling pathways .
Comparison with Similar Compounds
Diaminoacetic acid can be compared with other similar compounds, such as:
Lysine: A proteinaceous diamino acid with two amino groups and a carboxyl group, commonly found in proteins.
Ornithine: A non-proteinaceous diamino acid involved in the urea cycle.
2,3-Diaminopropanoic acid: Another diamino acid detected in meteorites and simulated comet environments.
Uniqueness: this compound is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable derivatives and its potential use in high-energy materials and genetic research further highlight its distinctiveness .
Properties
IUPAC Name |
2,2-diaminoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2/c3-1(4)2(5)6/h1H,3-4H2,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEDLSNGVQYGPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597035 | |
Record name | Diaminoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103711-21-3 | |
Record name | 2,2-Diaminoacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103711-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diaminoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90597035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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